molecular formula C9H13F3O B6181548 2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 2613382-06-0

2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6181548
CAS No.: 2613382-06-0
M. Wt: 194.19 g/mol
InChI Key: ZKVFUYJCVDAPPI-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers, is a chemical compound with the molecular formula C9H13F3O. It is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further substituted with a carbaldehyde group. This compound is often used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoroethyl group under basic conditions.

Major Products Formed

    Oxidation: 2-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid.

    Reduction: 2-(2,2,2-trifluoroethyl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
  • 2-(2,2,2-trifluoroethyl)cyclohexane-1-methanol
  • 2-(2,2,2-trifluoroethyl)cyclohexane-1-thiol

Uniqueness

2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both a trifluoroethyl group and an aldehyde group, which confer distinct reactivity and properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.

Properties

CAS No.

2613382-06-0

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H13F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h6-8H,1-5H2

InChI Key

ZKVFUYJCVDAPPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)C=O

Purity

95

Origin of Product

United States

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